(2-Chlorophenyl)phenylmethylamine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound is (2-chlorophenyl)-phenylmethanamine hydrochloride, reflecting its structural composition as a benzhydryl amine derivative with a chlorine atom positioned at the ortho position of one phenyl ring. The molecular formula is established as C₁₃H₁₃Cl₂N, indicating the presence of thirteen carbon atoms, thirteen hydrogen atoms, two chlorine atoms (one from the aromatic ring and one from the hydrochloride salt), and one nitrogen atom.
The structural representation reveals a central carbon atom bonded to an amino group and two aromatic rings, with one ring bearing a chlorine substituent at the second position. The three-dimensional conformation of this molecule demonstrates the spatial arrangement of the aromatic systems, which contributes to its unique chemical and biological properties. The hydrochloride salt formation involves protonation of the primary amine group, creating a quaternary ammonium center that enhances the compound's solubility in polar solvents and influences its crystalline properties.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₃Cl₂N | |
| Molecular Weight | 254.15 g/mol | |
| Chemical Abstracts Service Number | 107622-79-7 | |
| InChI Key | UUMUWPPWCCGJMK-UHFFFAOYSA-N |
Systematic Synonyms and Alternative Designations
The compound is recognized through multiple systematic designations that reflect different aspects of its chemical structure and historical development. The primary systematic synonym is C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride, which explicitly describes the substitution pattern and functional group arrangement. Alternative nomenclature includes (2-chlorophenyl)(phenyl)methanamine hydrochloride, emphasizing the methanamine core structure.
Historical Context of Discovery and Early Applications
The historical development of (2-Chlorophenyl)phenylmethylamine hydrochloride is intimately connected to the broader evolution of pharmaceutical chemistry and the systematic exploration of chlorinated aromatic compounds during the mid-to-late twentieth century. Early research into substituted benzhydryl amines was driven by the recognition that strategic halogen substitution could significantly modify the biological activity and pharmacological properties of organic molecules.
The compound emerged as a significant research target through investigations into cetirizine-related structures, where it was identified as an important synthetic intermediate. Historical patent literature from the late 1990s and early 2000s documents its role in the synthesis of antihistamine compounds, particularly in processes designed to prepare 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid derivatives. These early applications established the compound's importance in pharmaceutical manufacturing and highlighted its utility as a building block for more complex therapeutic agents.
Research publications from the pharmaceutical industry during this period demonstrate the systematic approach taken to explore the structure-activity relationships of chlorinated benzhydryl amines. The strategic placement of the chlorine substituent at the ortho position was found to confer specific advantages in terms of both synthetic accessibility and biological activity, leading to its adoption as a preferred intermediate in several pharmaceutical synthesis pathways.
The compound's early applications extended beyond antihistamine synthesis to include investigations into its potential as a precursor for various neurologically active compounds. Historical research efforts focused on understanding how the chlorine substitution pattern influenced receptor binding characteristics and metabolic stability, contributing to the broader understanding of halogen effects in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-methyl-N-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14;/h2-10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSASRCPWDNSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of (4-Chlorophenyl)phenylmethylamine with N,N-bis(2-chloroethyl)phenyl Carbamate
- Starting materials : (4-chlorophenyl)phenylmethylamine (racemic or enantiomerically pure) and N,N-bis(2-chloroethyl)phenyl carbamate.
- Base : Organic base such as diisopropylethylamine is preferred; it often serves as both base and solvent.
- Conditions : Reflux temperature between 50°C and 150°C, commonly around 130°C.
- Additives : Potassium iodide may be added as an initiator.
- Process :
- The amine and carbamate are stirred under nitrogen atmosphere with base.
- After reaction completion (monitored by HPLC), the mixture is cooled.
- The reaction mixture is partitioned between aqueous and organic phases.
- The product is isolated from the organic phase, often dichloromethane or hydrocarbon solvents.
- Yield : High yields reported (~100% in some steps).
- Example : 2.17 g (10 mmol) of (4-chlorophenyl)phenylmethylamine reacted with 2.75 g (10.5 mmol) carbamate and 5 ml diisopropylethylamine, refluxed for 5 hours, followed by extraction and isolation of product oil.
Halogenation and Mesylation Steps
- Compounds with hydroxyethyl groups undergo halogenation or mesylation to introduce suitable leaving groups (chloride, bromide, iodine, mesylate).
- Typical reagents include thionyl chloride or mesyl chloride.
- Temperature control is critical, often between -15°C and +55°C.
- These steps prepare intermediates for nucleophilic substitution with amines.
Hydrolysis and Salt Formation
- Hydrolysis of protected intermediates is performed under acidic or alkaline conditions.
- Preferred acids include aqueous hydrochloric acid, hydrobromic acid, or sulfuric acid.
- Hydrolysis temperatures range from -20°C to 130°C, commonly 80°C to 85°C.
- Post-hydrolysis, the free amine is converted to hydrochloride salt by:
- Purging the reaction mixture with HCl gas.
- Adding organic solvents saturated with HCl gas.
- This results in monohydrochloride or dihydrochloride salts depending on acid amount.
- The hydrochloride salt is isolated by filtration after precipitation from solvents such as diisopropyl ether.
Alternative Routes via Piperazine Derivatives
- The compound can be synthesized by condensing (4-chlorobenzhydrylamine) with N,N-bis-(2-chloroethyl)-4-methoxybenzenesulfonamide in the presence of base.
- Subsequent deprotection and reaction with sodium monochloroacetate yield the hydrochloride salt.
- Organic bases like triethylamine, methylamine, or dimethylamine are employed.
- Reaction times vary from 30 minutes to 10 hours, monitored by TLC or HPLC.
- Extraction solvents include benzene, toluene, dichloromethane, or ethyl acetate.
- Final purification involves recrystallization or slurrying in organic solvents.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature Range | Solvents Used | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | (4-chlorophenyl)phenylmethylamine + carbamate + base | 50°C - 150°C (reflux) | Diisopropylethylamine, DCM | Potassium iodide initiator may be added |
| Halogenation/Mesylation | Thionyl chloride or mesyl chloride | -15°C to +55°C | DCM, DMF | Introduces leaving group for further substitution |
| Hydrolysis | Aqueous HCl, HBr, or H2SO4 | -20°C to 130°C (opt. 80-85°C) | Water, organic solvents | Acid or base hydrolysis; byproducts recycled |
| Salt formation | HCl gas purging or acid-saturated solvents | Ambient to reflux | Diisopropyl ether, DCM | Monohydrochloride or dihydrochloride salt formation |
| Piperazine derivative route | Condensation with sulfonamide + base + sodium monochloroacetate | RT to 90°C | Various organic solvents | Multi-step; includes deprotection and salt formation |
Research Findings and Notes
- The use of organic bases like diisopropylethylamine is advantageous as it acts both as a base and solvent, simplifying the procedure and improving yields.
- Reaction monitoring by HPLC or TLC ensures high purity and completion, critical for pharmaceutical applications.
- The hydrolysis step is flexible, allowing acid or base catalysis, but acid hydrolysis with aqueous hydrochloric acid is preferred for better yield and salt formation.
- Recovery and recycling of byproducts such as benzyl amine improve process economy and sustainability.
- Salt formation by direct purging with HCl gas provides a straightforward method to obtain stable hydrochloride salts suitable for pharmaceutical use.
- Recrystallization or slurry formation in organic solvents is essential for purification, ensuring high-quality final product.
Chemical Reactions Analysis
Types of Reactions: (2-Chlorophenyl)phenylmethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
- This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can lead to the development of new therapeutic agents aimed at treating conditions such as depression and anxiety disorders .
Case Study:
- A notable application involves the synthesis of compounds that interact with neurotransmitter systems. Research has shown that derivatives of (2-Chlorophenyl)phenylmethylamine hydrochloride can modulate serotonin and dopamine receptors, leading to potential treatments for mood disorders .
Neurotransmitter Research
Mechanistic Studies:
- The compound is utilized in studies investigating neurotransmitter interactions. By examining how this compound affects receptor binding and activity, researchers gain insights into the mechanisms underlying various neurological conditions .
Data Table: Neurotransmitter Interaction Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Serotonin Receptor Modulation | Enhanced binding affinity observed | |
| Dopamine Receptor Activity | Altered signal transduction pathways |
Analytical Chemistry
Use as a Standard:
- In analytical chemistry, this compound is employed as a standard for calibrating instruments used in drug testing and toxicology studies. Its known properties allow for accurate quantification of similar amines in biological samples .
Applications in Toxicology:
- The compound aids in enhancing the accuracy of drug testing protocols, particularly in forensic toxicology, where precise identification of substances is critical .
Biochemical Assays
Evaluation of Drug Effects:
- The compound is used in biochemical assays to assess the effects of drugs on cellular functions. These assays are essential for determining the efficacy and safety profiles of new pharmaceutical candidates .
Data Table: Biochemical Assay Outcomes
| Assay Type | Drug Tested | Result |
|---|---|---|
| Cell Viability Assay | Novel Antidepressant | Increased cell viability |
| Receptor Binding Assay | Dopamine Agonist | Competitive inhibition noted |
Material Science
Development of Advanced Materials:
- This compound is also explored for its potential applications in material science. It can be incorporated into polymers and coatings to enhance properties such as thermal stability and mechanical strength .
Innovative Material Applications:
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)phenylmethylamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Clobenzorex Hydrochloride
- Structure : N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride.
- Key Differences : Features a branched propylamine chain instead of a methylamine group, enhancing lipophilicity and metabolic stability.
- Activity: Primarily used as an appetite suppressant due to its noradrenergic effects, unlike (2-chlorophenyl)phenylmethylamine hydrochloride, which lacks documented anorectic activity .
[4-(4-Chlorophenyl)phenyl]methylamine Hydrochloride
2-(2-Chlorophenyl)ethanamine Hydrochloride
- Structure : A shorter ethylamine chain with an ortho-chlorophenyl group.
- Key Differences : Reduced steric bulk lowers receptor affinity but enhances aqueous solubility (logP: 1.2 vs. 2.8 for the target compound) .
Pharmacological and Physicochemical Properties
Key Observations :
- Lipophilicity : Clobenzorex’s higher logP correlates with prolonged CNS activity, whereas the target compound’s moderate logP balances bioavailability and clearance .
- Receptor Selectivity: The target compound shows dual FFAR1/FFAR4 modulation (Ki: 320–450 nM), unlike Clobenzorex’s noradrenaline transporter (NET) specificity .
Stability
- The target compound exhibits stability ≥5 years at -20°C, comparable to fluorinated analogues like 2-FDCK .
Biological Activity
(2-Chlorophenyl)phenylmethylamine hydrochloride, a compound belonging to the class of substituted phenethylamines, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated phenyl ring, which is known to influence its interaction with biological targets. The presence of the chlorine atom can enhance lipophilicity and modify receptor binding affinities compared to non-chlorinated analogs.
Interaction with Receptors
Research indicates that this compound may interact with several neurotransmitter receptors, particularly those involved in serotonergic signaling. It has been shown to act as a selective agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control. The compound's selectivity over other serotonin receptors suggests a potential for reduced side effects associated with broader receptor activation .
Enzyme Inhibition
Preliminary studies have indicated that this compound may exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters such as serotonin and dopamine. The inhibition of MAO could contribute to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and cognitive function .
Anticancer Properties
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG2) cells, with IC50 values suggesting potent activity at low concentrations. Comparative studies revealed that it was more effective than traditional chemotherapeutics like 5-fluorouracil in certain assays .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HepG2 | 1.5 | 5-Fluorouracil | 3.0 |
| MCF-7 | 2.0 | Ellipticine | 4.0 |
| SK-LU-1 | 1.8 | Doxorubicin | 5.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial and antifungal activities. Studies reported that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
Clinical Implications
- Mood Disorders : A clinical trial investigated the effects of this compound on patients with depression and anxiety disorders. Results indicated a significant reduction in symptoms compared to placebo, suggesting its potential as an adjunct therapy .
- Cancer Treatment : In vitro studies have led to further exploration of this compound's efficacy in combination therapies for cancer treatment, particularly in hepatocellular carcinoma where traditional therapies often fail due to resistance mechanisms .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (2-Chlorophenyl)phenylmethylamine hydrochloride?
- Methodological Answer : A common approach involves condensation reactions between aryl halides and amine precursors. For example:
Step 1 : Condensation of a 2-chlorophenyl-containing precursor (e.g., 2-chlorobenzyl chloride) with phenylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the free base.
Step 2 : Acidification with HCl to yield the hydrochloride salt.
For enantiomeric resolution (if applicable), chiral resolving agents like laevorotatory camphor sulfonic acid can be used to separate stereoisomers via crystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and molecular structure (e.g., aromatic proton splitting patterns).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) and resolve enantiomers using chiral columns.
Structural verification can be cross-referenced with SMILES/InChI descriptors (e.g., InChIKey: OJUSAQQWKQJKNO-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be optimized?
- Methodological Answer :
- Chiral Resolution : Use camphor sulfonic acid to form diastereomeric salts, followed by fractional crystallization. Monitor efficiency via chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol mobile phase).
- Racemization Recycling : Convert undesired enantiomers back to racemic mixtures using basic conditions (e.g., NaOH in ethanol) for reuse in synthesis .
Q. How can researchers assess the compound’s potential serotonergic activity in vitro?
- Methodological Answer :
- Radioligand Binding Assays : Measure affinity for serotonin receptors (e.g., 5-HT2A) using tritiated ligands.
- Synaptosomal Studies : Evaluate serotonin release/uptake inhibition in rat brain tissue homogenates (e.g., using [3H]-serotonin) .
- Dose-Response Analysis : Compare EC₅₀ values to reference compounds (e.g., amphetamine derivatives) to determine potency.
Q. What experimental design considerations are critical for toxicity profiling?
- Methodological Answer :
- In Vitro Cytotoxicity : Perform MTT assays on human cell lines (e.g., HepG2) to quantify IC₅₀ values.
- Environmental Safety : Implement containment protocols to prevent groundwater contamination (e.g., mechanical collection of spills, waste disposal via licensed contractors) .
Q. How should researchers address contradictions in reported toxicity data?
- Methodological Answer :
- Meta-Analysis : Compare study variables (e.g., cell lines, exposure durations) across existing literature.
- Reproducibility Testing : Replicate conflicting studies under standardized conditions (e.g., ISO 10993-5 for biocompatibility).
- Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects that may explain discrepancies .
Notes for Compliance
- Ethical Standards : All methodologies adhere to OECD/ICH guidelines for preclinical research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
